![molecular formula C7H8N4S B1416168 5,7-Diméthyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol CAS No. 74537-87-4](/img/structure/B1416168.png)
5,7-Diméthyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Vue d'ensemble
Description
5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is a heterocyclic compound with the molecular formula C7H8N4S. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in various fields of research .
Applications De Recherche Scientifique
5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mécanisme D'action
Target of Action
The primary target of the compound 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the potential arrest of cancer cell proliferation .
Biochemical Pathways
The action of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, affecting downstream effects such as DNA replication and cell division .
Result of Action
The inhibition of CDK2 by 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol results in significant alterations in cell cycle progression . This can lead to apoptosis induction within cancer cells , thereby potentially reducing tumor growth.
Analyse Biochimique
Biochemical Properties
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest.
Cellular Effects
The effects of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its inhibition of CDK2 results in altered cell cycle progression, leading to apoptosis in certain cancer cell lines. Additionally, 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol has been observed to affect the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable at room temperature, but its activity may decrease over extended periods. Long-term exposure to 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol has been shown to result in sustained cell cycle arrest and apoptosis in cancer cell lines, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active metabolites that may contribute to its biological effects. Additionally, 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol can affect metabolic flux and alter the levels of certain metabolites in cells.
Transport and Distribution
Within cells and tissues, 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression.
Subcellular Localization
The subcellular localization of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is crucial for its activity and function . The compound contains targeting signals that direct it to specific compartments or organelles within the cell. Post-translational modifications, such as phosphorylation, may also influence its localization. In the nucleus, 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. Subsequent reduction using hydrogen in the presence of Raney nickel yields 3-amino-5-hydroxyl-1,2,4-triazole. Finally, the target compound is synthesized by reacting this intermediate with acetyl acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the position of the triazole ring fusion.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: This compound has a hydroxyl group at the 2-position, which can influence its reactivity and biological activity
Uniqueness
5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is unique due to its specific substitution pattern and the presence of a thiol group. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propriétés
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHLVYABLHAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


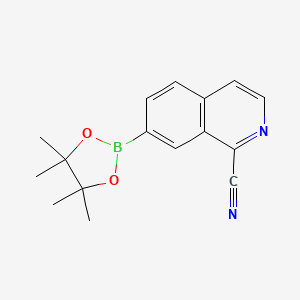

![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
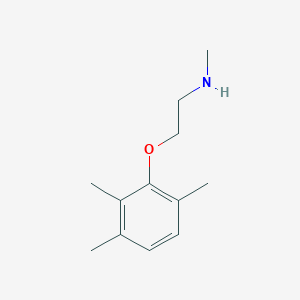

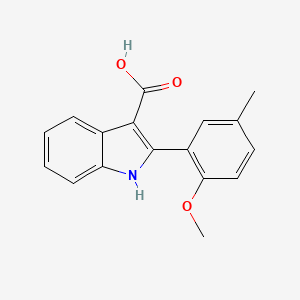
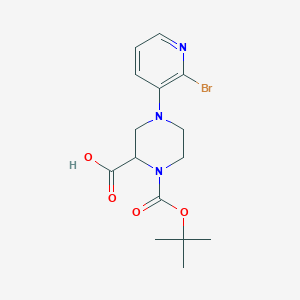
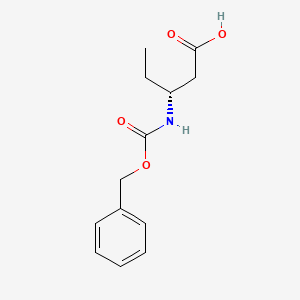
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)


![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)

